![molecular formula C6H11ClN4O B6608538 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride CAS No. 2839138-38-2](/img/structure/B6608538.png)
1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride, also known as 1-aminoethyl-1H-1,2,3-triazol-4-yl ethanone hydrochloride, is an organic compound that belongs to the class of heterocyclic compounds. It is an important chemical in the synthesis of pharmaceuticals and is used in the production of a variety of drugs. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. It is also used in the synthesis of peptides and proteins, and in the development of new drugs.
Wirkmechanismus
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that are involved in inflammation and pain. By inhibiting the activity of COX-2, 1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride can help to reduce inflammation and pain.
Biochemical and Physiological Effects
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have antioxidant, anti-cancer, and anti-fungal properties. In addition, it has been shown to have anti-platelet, anti-thrombotic, and anti-allergic properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It also has a wide range of applications in the synthesis of pharmaceuticals, peptides, and proteins. However, it is also important to note that it has a limited solubility in organic solvents, and it is not very soluble in water.
Zukünftige Richtungen
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a wide range of potential applications in the field of pharmaceuticals. Future research could focus on exploring its potential as an anti-inflammatory agent, as well as its use in the development of new drugs. In addition, further research could focus on its potential as an antioxidant, anti-cancer, and anti-fungal agent. Finally, research could focus on its potential as an anti-platelet and anti-thrombotic agent.
Synthesemethoden
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride can be synthesized by a variety of methods. One of the most commonly used methods is the reaction between 1-chloro-2-methyl-1H-1,2,3-triazol-4-yl ethanone and ethylenediamine. This reaction produces the desired compound in high yields.
Eigenschaften
IUPAC Name |
1-[1-(2-aminoethyl)triazol-4-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-5(11)6-4-10(3-2-7)9-8-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLWKXNWEZPELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid](/img/structure/B6608461.png)
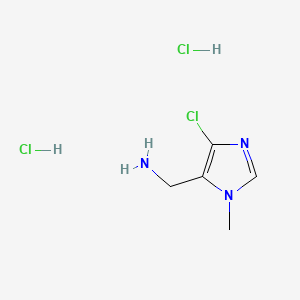
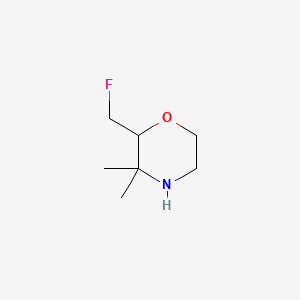
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)

![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate, cis](/img/structure/B6608528.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)

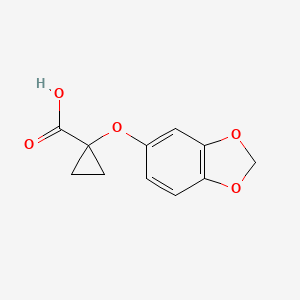
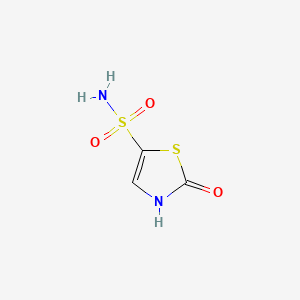
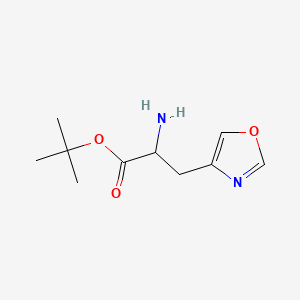
![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
